

# A Comparative Guide to PTP1B Inhibitors: Trodosquemine vs. PTP1B-IN-19

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## Compound of Interest

Compound Name: *Ptp1B-IN-19*

Cat. No.: *B15574138*

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This guide provides a detailed, data-driven comparison of two allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): Trodosquemine and a compound referred to herein as **PTP1B-IN-19** (also known as PTP1B Inhibitor, CAS 765317-72-4). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.

## Executive Summary

Both Trodosquemine and **PTP1B-IN-19** are non-competitive, allosteric inhibitors of PTP1B, offering the potential for greater selectivity compared to active-site inhibitors. Trodosquemine is a naturally derived aminosterol, while **PTP1B-IN-19** is a synthetic small molecule.

Trodosquemine has been more extensively characterized, demonstrating high selectivity and efficacy in preclinical and early clinical studies, though it suffers from poor oral bioavailability.

**PTP1B-IN-19** is a cell-permeable inhibitor, but detailed public data on its selectivity and in vivo pharmacokinetics are limited.

## Data Presentation

The following tables summarize the available quantitative data for a direct comparison of Trodosquemine and **PTP1B-IN-19**.

Table 1: In Vitro Efficacy and Potency

Parameter	Tro dusquemine	PTP1B-IN-19 (CAS 765317-72-4)	Reference
IC50 (PTP1B)	1 $\mu$ M	4 $\mu$ M (full-length PTP1B403)8 $\mu$ M (truncated PTP1B298)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Ki (PTP1B)	Not explicitly found	23.3 $\mu$ M (for a benzimidazole derivative also named PTP1B-IN-19)	<a href="#">[4]</a>
Mechanism of Action	Allosteric, Non-competitive	Allosteric, Non-competitive	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Selectivity Profile

Parameter	Tro dusquemine	PTP1B-IN-19 (CAS 765317-72-4)	Reference
Selectivity over TCPTP	>200-fold	Data not available	<a href="#">[5]</a> <a href="#">[6]</a>
Other PTPs	Minimal effect on CD45, PTP $\alpha$ , LAR	Data not available	<a href="#">[7]</a>

Table 3: Physicochemical and Pharmacokinetic Properties

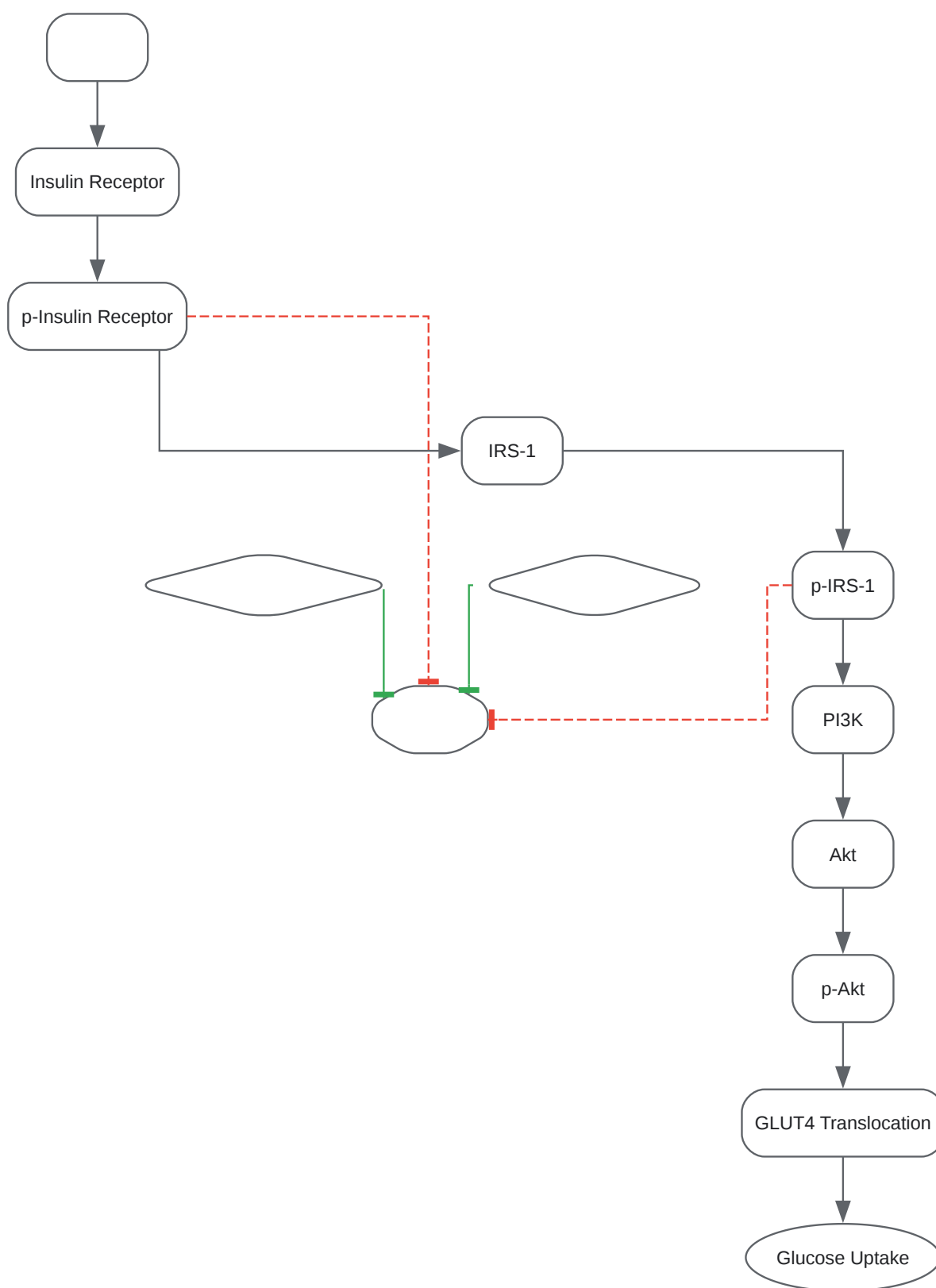
Parameter	Troodusquemine	PTP1B-IN-19 (CAS 765317-72-4)	Reference
Chemical Class	Aminosterol	Benzofuran derivative	[5]
Molecular Formula	C37H72N4O5S	C26H19Br2N3O7S3	[1]
Cell Permeability	Yes	Yes	[5]
Oral Bioavailability	Poor	Data not available	[5][8]
Administration Route (Clinical/Preclinical)	Intravenous, Intraperitoneal	Not specified	[5][9]
Half-life	~1 week (rodents)	Data not available	[5]
Blood-Brain Barrier Penetration	Yes	Data not available	[5]

## Mechanism of Action and Signaling Pathways

Both Troodusquemine and **PTP1B-IN-19** function as allosteric inhibitors of PTP1B. They bind to a site distinct from the catalytic active site, inducing a conformational change that prevents the closure of the WPD loop, which is essential for catalytic activity[2]. This inhibition of PTP1B enhances the phosphorylation of its downstream targets, primarily the insulin receptor (IR) and Janus kinase 2 (JAK2), thereby potentiating insulin and leptin signaling pathways.

## PTP1B in Insulin Signaling

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor and its substrate, IRS-1[10][11]. Inhibition of PTP1B leads to sustained phosphorylation of these key signaling molecules, resulting in enhanced glucose uptake and improved insulin sensitivity[12].

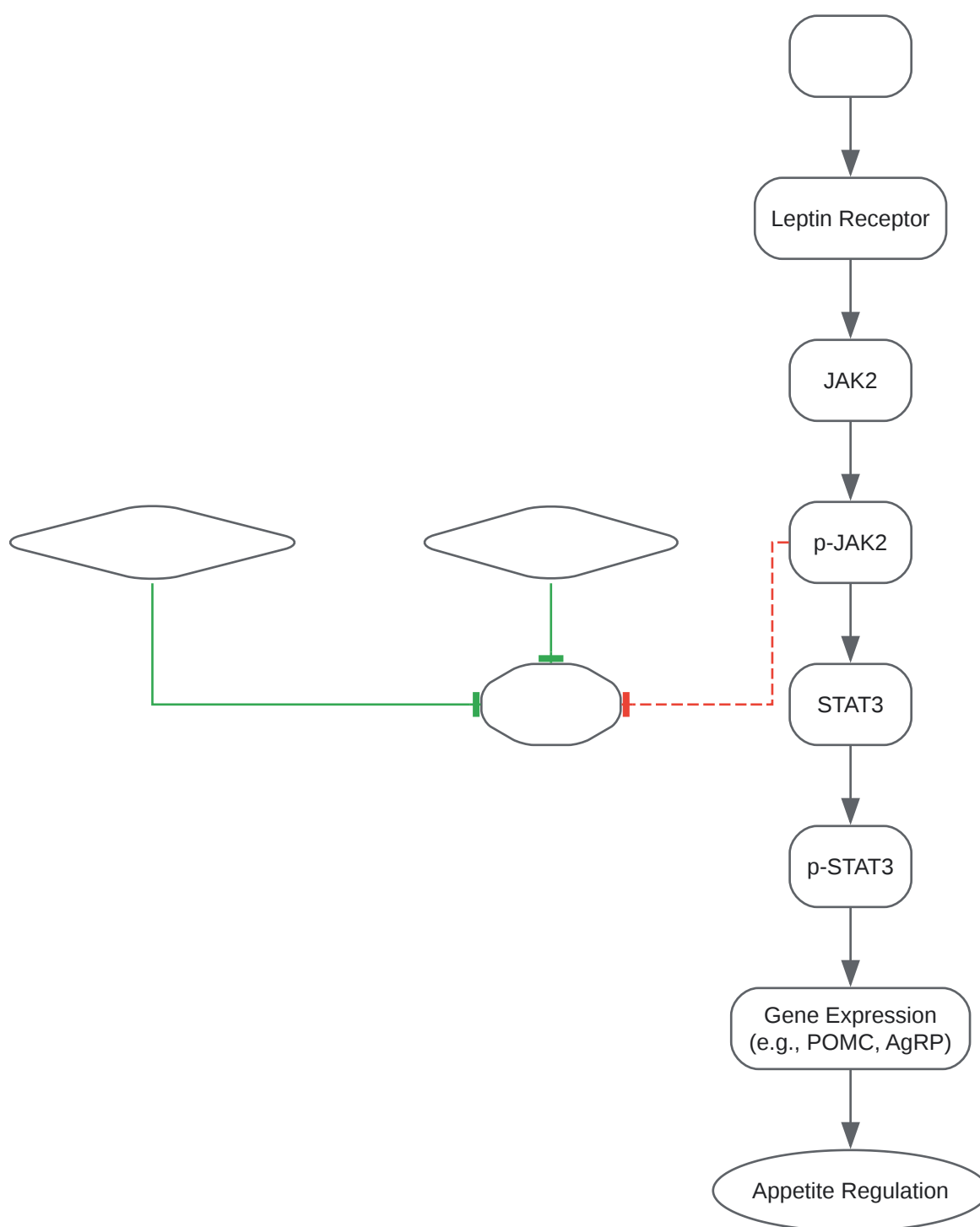


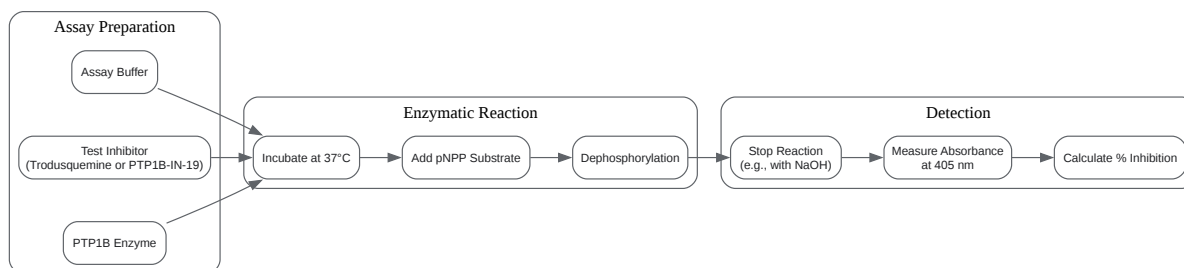
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PTP1B's role in the insulin signaling pathway.

## PTP1B in Leptin Signaling

Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LepR) and the associated JAK2 kinase. PTP1B dephosphorylates and inactivates JAK2, thereby dampening the leptin signal[7][13]. Inhibition of PTP1B enhances JAK2 phosphorylation and subsequent STAT3 activation, leading to reduced food intake and body weight[14].





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